Equilin 3-O-beta-D-Glucuronide Sodium Salt
Overview
Description
Equilin 3-O-beta-D-Glucuronide Sodium Salt is a biochemical compound with the molecular formula C24H27O8•Na and a molecular weight of 466.46 g/mol . It is a derivative of equilin, a naturally occurring estrogen found in the urine of pregnant mares. This compound is primarily used in proteomics research and has various applications in scientific research .
Mechanism of Action
Target of Action
Equilin 3-O-beta-D-Glucuronide Sodium Salt is a derivative of Equilin , which is one of the estrogens present in the mixture of estrogens isolated from horse urine and marketed as Premarin . The primary targets of this compound are estrogen receptors, which play a crucial role in various biological processes including the reproductive system, cardiovascular system, and bone health.
Preparation Methods
The preparation of Equilin 3-O-beta-D-Glucuronide Sodium Salt involves the glucuronidation of equilin. This process typically includes the reaction of equilin with glucuronic acid in the presence of a catalyst. The reaction conditions often involve a controlled temperature and pH to ensure the efficient formation of the glucuronide derivative . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity of the final product .
Chemical Reactions Analysis
Equilin 3-O-beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Equilin 3-O-beta-D-Glucuronide Sodium Salt has a wide range of scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the identification and quantification of estrogens and their metabolites.
Biology: Studied for its role in estrogen metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Comparison with Similar Compounds
Equilin 3-O-beta-D-Glucuronide Sodium Salt can be compared with other similar compounds, such as:
Estrone 3-Glucuronide: Another glucuronide derivative of an estrogen, used in similar research applications.
Equilin: The parent compound, which is less water-soluble compared to its glucuronide derivative.
Estradiol 17-Glucuronide: A glucuronide derivative of estradiol, with similar applications in research and medicine.
The uniqueness of this compound lies in its specific structure and properties, which make it particularly useful in the study of estrogen metabolism and its effects on biological systems .
Biological Activity
Equilin 3-O-beta-D-Glucuronide Sodium Salt is a glucuronide derivative of equilin, a natural estrogenic compound derived from equine sources. This compound has garnered attention due to its potential biological activities, particularly in the context of hormone replacement therapy and its effects on various physiological processes. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
This compound is characterized by its glucuronidation at the 3-position of the equilin molecule. The chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₂₂O₁₁Na
- Molecular Weight : 443.48 g/mol
- CAS Number : 27610-12-4
This compound is known for its solubility in water due to the presence of the sodium salt form, which enhances its bioavailability and pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ERs). As a metabolite of equilin, it exhibits estrogenic activity that can influence various cellular processes:
- Estrogen Receptor Modulation : The compound binds to ERs, leading to the activation or inhibition of gene expression involved in reproductive and metabolic functions.
- Impact on Cell Signaling Pathways : It affects pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
- Neuroprotective Effects : Recent studies suggest that glucuronidated metabolites can cross the blood-brain barrier and may exhibit neuroprotective properties by modulating oxidative stress and inflammation .
Estrogenic Activity
This compound has been shown to possess estrogenic activity comparable to that of estradiol in certain assays. This activity is significant for understanding its role in hormone replacement therapies, particularly for postmenopausal women.
Neuroprotective Properties
Research indicates that glucuronidated flavonoids, including derivatives like Equilin 3-O-beta-D-Glucuronide, may protect against neurological disorders by promoting cognitive resilience and reducing oxidative damage in neuronal cells .
In Vitro Studies
In vitro studies have demonstrated that this compound can stimulate cell proliferation in estrogen-sensitive cell lines. For instance:
- Cell Line : MCF-7 (breast cancer cell line)
- Assay Type : MTT assay to measure cell viability
- Results : Enhanced proliferation at concentrations ranging from 1 nM to 100 nM .
In Vivo Studies
Animal studies have shown that administration of Equilin 3-O-beta-D-Glucuronide results in significant improvements in bone density and metabolic parameters in ovariectomized rats, suggesting potential applications in osteoporosis management .
Comparative Biological Activity Table
Compound | Estrogenic Activity | Neuroprotective Effects | Bone Density Improvement |
---|---|---|---|
Equilin 3-O-beta-D-Glucuronide | Moderate | Yes | Significant |
Estradiol | High | Yes | High |
Other Glucuronides (e.g., Quercetin) | Variable | Yes | Moderate |
Properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3-5,10,14,16,18-21,23,26-28H,2,6-9H2,1H3,(H,29,30);/q;+1/p-1/t14-,16+,18+,19+,20-,21+,23-,24+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQARKDIGTAAQ-FWXKPSQYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(=CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C1CCC2=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)[C@@H]1CCC2=O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NaO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747708 | |
Record name | Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27610-12-4 | |
Record name | Sodium 17-oxoestra-1,3,5(10),7-tetraen-3-yl beta-D-glucopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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